4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID
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Overview
Description
4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a thiazolidinone ring, a benzoic acid moiety, and an imino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the thiazolidinone intermediate with an appropriate amine or imine precursor.
Attachment of the Benzoic Acid Moiety: This step involves the acylation of the intermediate with a benzoic acid derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones or benzoic acid derivatives.
Scientific Research Applications
4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Benzoic Acid Derivatives: Compounds with a benzoic acid moiety.
Imino Compounds: Compounds containing an imino group.
Uniqueness
4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is unique due to the combination of these functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4g/mol |
IUPAC Name |
4-[[2-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H19N3O4S/c1-12-3-7-15(8-4-12)22-20-23(2)18(25)16(28-20)11-17(24)21-14-9-5-13(6-10-14)19(26)27/h3-10,16H,11H2,1-2H3,(H,21,24)(H,26,27) |
InChI Key |
ZLHYIDNNHJNSDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
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